ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
ETHYL 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A precursor in the synthesis of the compound.
2-Mercapto-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
Pyridine, 2-ethyl-4,6-dimethyl-: A related compound with a different ring structure.
Uniqueness
ETHYL 4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H22N6O2 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 4-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N6O2/c1-4-22-14(21)20-7-5-19(6-8-20)12(15)18-13-16-10(2)9-11(3)17-13/h9H,4-8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
CSYWJLRPMACWAG-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C(=N\C2=NC(=CC(=N2)C)C)/N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=NC2=NC(=CC(=N2)C)C)N |
Origin of Product |
United States |
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